N1-cyclohexyl-N2-(2-(4-methoxyphenyl)-2-morpholinoethyl)oxalamide
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Overview
Description
N1-cyclohexyl-N2-(2-(4-methoxyphenyl)-2-morpholinoethyl)oxalamide is a complex organic compound with a molecular formula of C21H31N3O4 and a molecular weight of 389.496. This compound is characterized by its intricate structure, which includes a cyclohexyl group, a morpholinoethyl group, and a methoxyphenyl group attached to an oxalamide core. Due to its unique chemical properties, it has garnered interest in various scientific research fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-cyclohexyl-N2-(2-(4-methoxyphenyl)-2-morpholinoethyl)oxalamide typically involves multiple steps, starting with the preparation of the core oxalamide structure. The cyclohexyl and morpholinoethyl groups are then introduced through a series of reactions, including amide bond formation and substitution reactions[_{{{CITATION{{{_3{Intermediate for the production of 1- 2-dimethylamino-1- (4 ....
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also play a crucial role in enhancing the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: N1-cyclohexyl-N2-(2-(4-methoxyphenyl)-2-morpholinoethyl)oxalamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_3{Intermediate for the production of 1- 2-dimethylamino-1- (4 ....
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, N1-cyclohexyl-N2-(2-(4-methoxyphenyl)-2-morpholinoethyl)oxalamide can be used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for various chemical reactions.
Biology: In biological research, this compound may be used to study enzyme inhibition or receptor binding. Its interaction with biological targets can provide insights into the mechanisms of various biological processes.
Medicine: In the field of medicine, this compound has potential applications as a therapeutic agent. Its ability to modulate biological pathways can make it useful in the development of new drugs.
Industry: In industry, this compound can be utilized in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which N1-cyclohexyl-N2-(2-(4-methoxyphenyl)-2-morpholinoethyl)oxalamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N1-cyclohexyl-N2-(2-(4-methoxyphenyl)-2-morpholinoethyl)oxalamide is structurally similar to other oxalamide derivatives, such as N1-cyclohexyl-N2-(2-(4-methoxyphenyl)-2-piperidinoethyl)oxalamide and N1-cyclohexyl-N2-(2-(4-methoxyphenyl)-2-pyrrolidinoethyl)oxalamide.
Uniqueness: What sets this compound apart from its similar compounds is its specific combination of functional groups and the resulting chemical properties. This unique structure can lead to distinct biological activities and applications, making it a valuable compound in scientific research and industry.
Properties
IUPAC Name |
N'-cyclohexyl-N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O4/c1-27-18-9-7-16(8-10-18)19(24-11-13-28-14-12-24)15-22-20(25)21(26)23-17-5-3-2-4-6-17/h7-10,17,19H,2-6,11-15H2,1H3,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBUQVKSTIPUXOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2CCCCC2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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